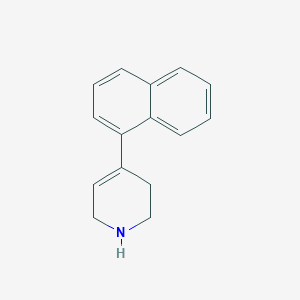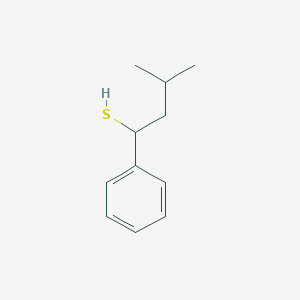
3-Methyl-1-phenylbutane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-phenylbutane-1-thiol: is an organic compound belonging to the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound has a molecular formula of C11H16S and a molecular weight of 180.31 g/mol . Thiols are known for their strong and often unpleasant odors, which is a notable characteristic of this compound as well.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-phenylbutane-1-thiol can be synthesized through the reaction of an alkyl halide with a sulfur nucleophile. One common method involves the use of thiourea as the nucleophile. The reaction proceeds via the displacement of the halide ion to form an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of hydrosulfide anion (HS-) as the sulfur nucleophile. The reaction typically requires an excess of the nucleophile to prevent the formation of unwanted by-products such as sulfides. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides. For example, 3-Methyl-1-phenylbutane-1-thiol can be oxidized using bromine (Br2) or iodine (I2) to form the corresponding disulfide.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Acid (H+)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Disulfides: Formed from the oxidation of thiols
Thiols: Formed from the reduction of disulfides
Substituted Compounds: Formed from nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-phenylbutane-1-thiol is used as a building block in organic synthesis. Its reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in the preparation of more complex molecules .
Biology and Medicine: Thiols, including this compound, play a crucial role in biological systems. They are involved in the formation of disulfide bonds, which are essential for the structural integrity of proteins. Additionally, thiols are used in the development of pharmaceuticals due to their ability to interact with biological targets .
Industry: In the industrial sector, thiols are used as additives in the production of polymers and as odorants in natural gas to detect leaks. Their strong odor makes them suitable for this purpose .
Wirkmechanismus
The mechanism of action of 3-Methyl-1-phenylbutane-1-thiol involves its ability to form disulfide bonds through oxidation. These disulfide bonds are crucial in maintaining the three-dimensional structure of proteins. The thiol group can also act as a nucleophile, participating in various substitution reactions. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of disulfide bridges .
Vergleich Mit ähnlichen Verbindungen
3-Methyl-1-butanethiol: Similar in structure but lacks the phenyl group.
2-Butene-1-thiol: Contains a double bond in the carbon chain.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 3-Methyl-1-phenylbutane-1-thiol is unique due to the presence of both a phenyl group and a thiol group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols .
Eigenschaften
Molekularformel |
C11H16S |
|---|---|
Molekulargewicht |
180.31 g/mol |
IUPAC-Name |
3-methyl-1-phenylbutane-1-thiol |
InChI |
InChI=1S/C11H16S/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI-Schlüssel |
SLDFZSMHCMKMOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=CC=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


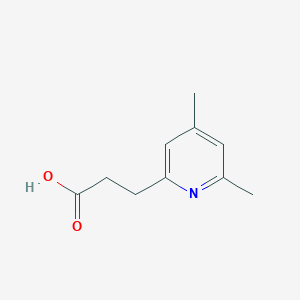
![8-O-benzyl 3-O-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate](/img/structure/B15273342.png)
![6-tert-Butyl3a-ethyloctahydropyrrolo[3,4-d]azepine-3a,6(2H)-dicarboxylate](/img/structure/B15273350.png)
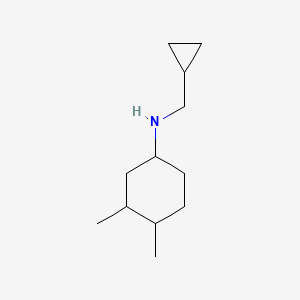
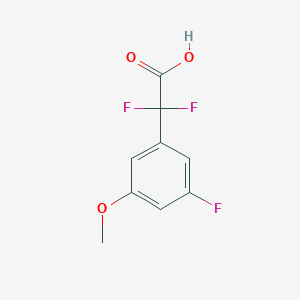

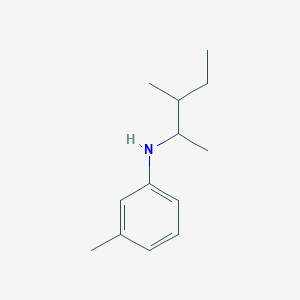
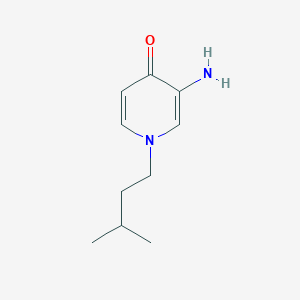
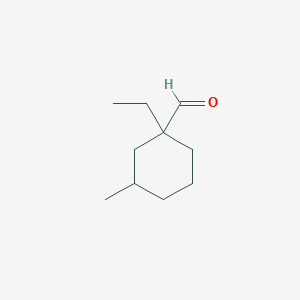
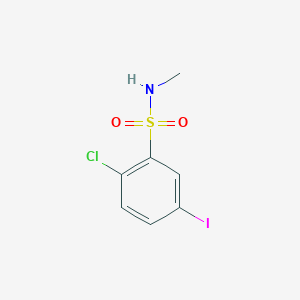
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
